molecular formula C23H19NO4 B116360 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid CAS No. 155369-11-2

3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid

Cat. No.: B116360
CAS No.: 155369-11-2
M. Wt: 373.4 g/mol
InChI Key: ANHGQHVOYUYGOI-UHFFFAOYSA-N
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Description

“3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid” is a compound with the molecular formula C23H19NO4 . It is also known by other names such as fmoc-3-amb-oh, fmoc-3-aminomethylbenzoic acid, and 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic Acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C23H19NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) . This represents the connectivity of atoms within the molecule but does not provide information on its 3D structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its relative hydrophobicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Biological Activity of Carboxylic Acids

  • Antioxidant, Antimicrobial, and Cytotoxic Activities: Carboxylic acids, including benzoic acid and its derivatives, exhibit a range of biological activities. A review of structural differences among selected carboxylic acids showed that structural modifications can significantly affect their antioxidant, antimicrobial, and cytotoxic activities. Rosmarinic acid was found to exhibit the highest antioxidant activity among the studied compounds (Godlewska-Żyłkiewicz et al., 2020).

Applications in Drug Development

  • Salicylic Acid Derivatives: A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potential as an alternative to traditional NSAIDs, demonstrating COX-2 specificity and a favorable toxicity profile (Tjahjono et al., 2022).
  • Phosphonic Acids: These are used for their bioactive properties, including drug development, bone targeting, and design of supramolecular or hybrid materials. The synthesis and application areas of phosphonic acids cover a broad range of fields including chemistry, biology, and physics (Sevrain et al., 2017).

Biomedical and Industrial Importance

  • Syringic Acid's Therapeutic Applications: Demonstrates wide-ranging therapeutic applications including prevention of diabetes, cardiovascular diseases, cancer, and possesses antioxidant, antimicrobial, anti-inflammatory activities. Syringic acid's therapeutic properties are attributed to the presence of methoxy groups on the aromatic ring (Srinivasulu et al., 2018).

Mechanism of Action

Target of Action

Fmoc-3-Amb-OH, also known as Fmoc-3-aminomethylbenzoic acid or 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides .

Mode of Action

The Fmoc group in Fmoc-3-Amb-OH acts as a protecting group for the amine functionality of the amino acid during the stepwise construction of peptides . This group is stable to the acidic conditions used for removing most protecting groups but can be selectively removed with a base . This makes it very useful in iterative peptide elongation processes .

Biochemical Pathways

Fmoc-3-Amb-OH is utilized in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS) . The Fmoc group, a fluorenylmethyloxycarbonyl protecting group, is employed to temporarily protect the amine functionality of the amino acid during the stepwise construction of peptides . This allows for the precise assembly of peptides with desired sequences and structures .

Result of Action

The result of Fmoc-3-Amb-OH’s action is the successful synthesis of peptides with desired sequences and structures . It allows for the incorporation of side-chain functionality and branching points in peptide chains, enabling the design of more complex peptide architectures .

Action Environment

The action of Fmoc-3-Amb-OH is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be selectively removed with a base . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Fmoc-3-aminomethylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions during the peptide synthesis process. This protection is essential for the stepwise elongation of the peptide chain. The compound’s hydrophobic and aromatic properties also promote self-assembly and association of peptide building blocks .

Cellular Effects

Fmoc-3-aminomethylbenzoic acid influences various cellular processes, particularly those related to peptide synthesis. It affects cell function by facilitating the construction of peptides, which are essential for numerous cellular activities. The compound’s role in protecting the amine group during peptide synthesis ensures the accurate assembly of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The hydrophobic and aromatic nature of the Fmoc group also promotes the association of peptide building blocks, which can influence cellular processes .

Molecular Mechanism

The molecular mechanism of Fmoc-3-aminomethylbenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to the amine group of the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protection prevents unwanted side reactions during peptide bond formation. The Fmoc group is then selectively removed with a base, such as piperidine, allowing the peptide synthesis to proceed. This mechanism ensures the accurate assembly of peptides and prevents interference with other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-3-aminomethylbenzoic acid can change over time. The compound is stable under acidic conditions, which is essential for its role in peptide synthesis. It can be selectively removed with a base, such as piperidine, to allow the peptide synthesis to proceed. The stability and degradation of the compound can impact the long-term effects on cellular function observed in in vitro or in vivo studies. The accurate assembly of peptides facilitated by Fmoc-3-aminomethylbenzoic acid is crucial for studying various biochemical processes over time .

Dosage Effects in Animal Models

The effects of Fmoc-3-aminomethylbenzoic acid can vary with different dosages in animal models. At optimal dosages, the compound effectively protects the amine group during peptide synthesis, ensuring accurate peptide assembly. At high doses, there may be toxic or adverse effects, which can impact the overall health and function of the animal. It is essential to determine the appropriate dosage to avoid any threshold effects or toxicity while achieving the desired biochemical outcomes .

Metabolic Pathways

Fmoc-3-aminomethylbenzoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group protects the amine group, allowing the stepwise elongation of the peptide chain. This protection is crucial for maintaining the integrity of the peptide synthesis process and preventing unwanted side reactions. The compound’s role in metabolic pathways ensures the accurate assembly of peptides, which are essential for various biochemical processes .

Transport and Distribution

Within cells and tissues, Fmoc-3-aminomethylbenzoic acid is transported and distributed to facilitate peptide synthesis. The compound interacts with transporters and binding proteins that ensure its proper localization and accumulation. The hydrophobic and aromatic properties of the Fmoc group promote its association with peptide building blocks, ensuring efficient peptide synthesis. The accurate transport and distribution of Fmoc-3-aminomethylbenzoic acid are essential for its role in biochemical reactions .

Subcellular Localization

Fmoc-3-aminomethylbenzoic acid is localized within specific subcellular compartments to facilitate its role in peptide synthesis. The compound’s hydrophobic and aromatic properties promote its association with peptide building blocks, ensuring accurate peptide assembly. The Fmoc group may also interact with targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. The subcellular localization of Fmoc-3-aminomethylbenzoic acid is crucial for its activity and function in biochemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid involves the protection of the amine group on benzoic acid, followed by the introduction of a fluorenyl-methoxy-carbonyl (Fmoc) protecting group on the amine. The Fmoc group can then be removed to expose the amine, which can react with a suitable amino-methyl compound. Finally, the benzene ring can be deprotected to yield the final product.", "Starting Materials": [ "Benzoic acid", "9-Fluorenylmethanol", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Fmoc-Cl", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol" ], "Reaction": [ "Benzoic acid is dissolved in DMF and treated with DIPEA to form the benzoate ester", "9-Fluorenylmethanol is reacted with Fmoc-Cl in DMF to form the Fmoc-protected amine", "The Fmoc-protected amine is added to the benzoate ester and the mixture is stirred at room temperature to form the amide bond", "The Fmoc group is removed with HCl in DMF to expose the amine", "The benzene ring is deprotected with NaOH in methanol to yield 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid" ] }

155369-11-2

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

3-(aminomethyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)benzoic acid

InChI

InChI=1S/C23H19NO4/c24-12-14-6-5-11-19(22(25)26)21(14)23(27)28-13-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-11,20H,12-13,24H2,(H,25,26)

InChI Key

ANHGQHVOYUYGOI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=CC=C4C(=O)O)CN

Pictograms

Irritant

Origin of Product

United States

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